

# "physical and chemical properties of Methyl thiane-4-carboxylate".

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## Compound of Interest

Compound Name: *Methyl thiane-4-carboxylate*

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## An In-depth Technical Guide to Methyl Thiane-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Methyl thiane-4-carboxylate**, a sulfur-containing heterocyclic ester, presents a scaffold of interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing upon available data and comparative analysis with analogous structures. The document details its molecular structure, physicochemical characteristics, and reactivity profile. A generalized experimental protocol for its synthesis via Fischer esterification is presented, alongside a discussion of its purification. While direct experimental spectroscopic data for **Methyl thiane-4-carboxylate** is not readily available in public literature, this guide offers a predictive analysis based on the known spectral data of its oxygen-containing counterpart, methyl tetrahydropyran-4-carboxylate, to aid in characterization. Safety information and a discussion of the potential utility of thiane derivatives in drug discovery are also included to provide a well-rounded resource for professionals in the field.

### Introduction

**Methyl thiane-4-carboxylate**, with the IUPAC name methyl tetrahydro-2H-thiopyran-4-carboxylate, is a saturated six-membered heterocyclic compound containing a sulfur atom and a methyl ester functional group. The thiane ring is a notable structural motif in medicinal chemistry, offering a unique combination of lipophilicity and potential for specific interactions, making its derivatives, such as **methyl thiane-4-carboxylate**, valuable building blocks in the design of novel therapeutic agents. This guide aims to consolidate the current knowledge on the physical and chemical properties of this compound, providing a foundational resource for its application in research and development.

## Molecular and Physicochemical Properties

The fundamental properties of **Methyl thiane-4-carboxylate** are summarized in the table below. It is important to note that some of the presented data are estimated due to the limited availability of experimentally determined values in the literature.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O <sub>2</sub> S	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	160.23 g/mol	<a href="#">[3]</a>
IUPAC Name	Methyl tetrahydro-2H-thiopyran-4-carboxylate	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	128094-82-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Colorless to pale yellow liquid (estimated)	
Boiling Point	~150 °C (estimated)	
Density	~1.1 g/cm <sup>3</sup> (estimated)	
Solubility	Soluble in polar organic solvents	

## Spectroscopic Data (Predictive Analysis)

Direct experimental spectroscopic data for **Methyl thiane-4-carboxylate** is not widely published. However, by analyzing the spectra of the analogous compound, methyl

tetrahydropyran-4-carboxylate, we can predict the expected spectral features.

## <sup>1</sup>H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **Methyl thiane-4-carboxylate** is expected to show distinct signals corresponding to the protons of the thiane ring and the methyl ester group. Based on the <sup>1</sup>H NMR data for methyl tetrahydropyran-4-carboxylate (<sup>1</sup>H NMR (300 MHz, CDCl<sub>3</sub>) δ 1.70-1.80 (m, 4H), 2.47-2.52 (m, 1H), 3.34-3.43 (m, 2H), 3.65 (s, 3H), 3.88-3.95 (m, 2H))[4], the following peaks can be anticipated for the thiane derivative:

- ~3.7 ppm (singlet, 3H): This signal would correspond to the methyl protons of the ester group (-OCH<sub>3</sub>).
- ~2.5-2.8 ppm (multiplet, 4H): These signals would be attributed to the methylene protons adjacent to the sulfur atom (C2-H<sub>2</sub> and C6-H<sub>2</sub>), likely shifted slightly downfield compared to the pyran analog due to the influence of the sulfur atom.
- ~1.8-2.2 ppm (multiplet, 5H): This region would contain the signals for the remaining methylene protons on the ring (C3-H<sub>2</sub> and C5-H<sub>2</sub>) and the methine proton at the C4 position.

## <sup>13</sup>C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework. The predicted chemical shifts are:

- ~175 ppm: The carbonyl carbon of the ester group.
- ~52 ppm: The methoxy carbon of the ester group.
- ~40-45 ppm: The carbon atom at the C4 position, attached to the carboxylate group.
- ~25-35 ppm: The carbon atoms of the thiane ring (C2, C3, C5, C6). The carbons adjacent to the sulfur atom (C2 and C6) would likely resonate in a slightly different field than the C3 and C5 carbons.

## Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

- $\sim 1735 \text{ cm}^{-1}$ : A strong absorption band corresponding to the C=O stretching vibration of the ester carbonyl group.
- $\sim 2850\text{--}2950 \text{ cm}^{-1}$ : C-H stretching vibrations for the  $\text{sp}^3$  hybridized carbons of the thiane ring and the methyl group.
- $\sim 1100\text{--}1200 \text{ cm}^{-1}$ : C-O stretching vibration of the ester group.
- $\sim 600\text{--}700 \text{ cm}^{-1}$ : C-S stretching vibration.

## Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak ( $\text{M}^+$ ) at  $\text{m/z} = 160$ . Key fragmentation patterns would likely involve the loss of the methoxy group ( $-\text{OCH}_3$ ) to give a fragment at  $\text{m/z} = 129$ , and the loss of the entire ester group ( $-\text{COOCH}_3$ ) to give a fragment at  $\text{m/z} = 101$ .

## Chemical Reactivity

**Methyl thiane-4-carboxylate** undergoes reactions typical of an ester. The presence of the sulfur atom in the heterocyclic ring can also influence its reactivity.

- Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield thiane-4-carboxylic acid and methanol.
- Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst will result in the exchange of the methoxy group.
- Amidation: Nucleophilic attack by an amine will lead to the formation of the corresponding amide.
- Reduction: The ester can be reduced to the corresponding alcohol, (tetrahydro-2H-thiopyran-4-yl)methanol, using a suitable reducing agent like lithium aluminum hydride.

- Oxidation: The sulfur atom in the thiane ring can be oxidized to a sulfoxide or a sulfone using oxidizing agents such as hydrogen peroxide or a peroxy acid.

## Experimental Protocols

While a specific, validated protocol for the synthesis of **Methyl thiane-4-carboxylate** is not readily available, a general procedure based on the well-established Fischer esterification of thiane-4-carboxylic acid can be proposed.

### Synthesis of Methyl thiane-4-carboxylate via Fischer Esterification

This protocol describes the acid-catalyzed esterification of thiane-4-carboxylic acid with methanol.

#### Materials:

- Thiane-4-carboxylic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Dichloromethane or diethyl ether

#### Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiane-4-carboxylic acid in an excess of anhydrous methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

- Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in an organic solvent such as dichloromethane or diethyl ether.
- Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude **Methyl thiane-4-carboxylate**.

## Purification

The crude product can be purified by vacuum distillation. The purity of the final product should be assessed by analytical techniques such as GC-MS and NMR spectroscopy.

## Safety and Handling

Based on available safety data for similar compounds, **Methyl thiane-4-carboxylate** should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is potentially harmful if swallowed and may cause serious eye irritation. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

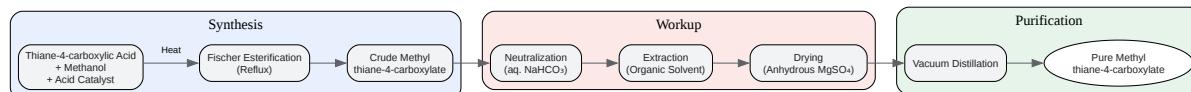
## Role in Drug Discovery and Development

The thiane scaffold is a valuable component in modern drug design. Its saturated, non-planar structure can provide access to three-dimensional chemical space, which is often desirable for achieving high target affinity and selectivity. The sulfur atom can participate in non-covalent interactions with biological targets and can also serve as a handle for further chemical modification. While there is no specific information on the direct use of **Methyl thiane-4-carboxylate** in drug development, its parent scaffold, thiane, and its derivatives have been

incorporated into various biologically active molecules, including antibacterial and anticancer agents<sup>[5][6]</sup>. The ester functionality of **Methyl thiane-4-carboxylate** makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

## Logical Relationships and Workflows

Due to the lack of specific information on signaling pathways or complex experimental workflows involving **Methyl thiane-4-carboxylate**, a diagram illustrating a generalized synthesis and purification workflow is provided below.



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